(3S)-3-(3-Chlorophenyl)-3-(prop-2-enoylamino)propanamide
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Description
Typically, the description of a compound includes its molecular formula, molecular weight, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and any distinctive odor.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and reactivity with other substances.Safety And Hazards
This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for handling and storage.
Future Directions
This involves predicting or suggesting further studies that could be done with the compound. This could be new synthetic routes, potential applications, or further safety testing.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-studied compound, not all of this information may be available. It’s always a good idea to consult multiple sources and cross-reference information for accuracy. If you have access to a university or institutional library, they may have subscriptions to scientific databases that you can use for your research. You can also use search engines dedicated to scholarly literature, like Google Scholar, to find relevant studies. Remember to evaluate the reliability of your sources and to cite them properly in your work.
properties
IUPAC Name |
(3S)-3-(3-chlorophenyl)-3-(prop-2-enoylamino)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-2-12(17)15-10(7-11(14)16)8-4-3-5-9(13)6-8/h2-6,10H,1,7H2,(H2,14,16)(H,15,17)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKOVBMUZKDDEP-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC(CC(=O)N)C1=CC(=CC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N[C@@H](CC(=O)N)C1=CC(=CC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-3-(3-Chlorophenyl)-3-(prop-2-enoylamino)propanamide |
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